

Application Notes and Protocols for PF-06446846 Hydrochloride in Rat Models

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Compound of Interest

Compound Name: PF-06446846 hydrochloride

Cat. No.: B15615834

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Introduction

PF-06446846 is a potent and selective, orally active small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2] Unlike antibody-based therapies that target circulating PCSK9, PF-06446846 acts by stalling the ribosome during the synthesis of the PCSK9 nascent peptide, thereby reducing its production.[3] This mechanism leads to a decrease in plasma PCSK9 levels, which in turn increases the number of low-density lipoprotein receptors (LDLR) on the surface of hepatocytes and enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[2] These characteristics make PF-06446846 a promising therapeutic agent for hypercholesterolemia.[2] This document provides detailed application notes and protocols for the use of **PF-06446846 hydrochloride** in rat models, based on published preclinical studies.

Data Presentation

In Vivo Efficacy of PF-06446846 Hydrochloride in Sprague-Dawley Rats

The following table summarizes the quantitative data from a 14-day study in male Sprague-Dawley rats, demonstrating the dose-dependent effects of orally administered **PF-06446846 hydrochloride** on key biomarkers.

Dosage (mg/kg/day)	Administration Route	Study Duration	Change in Plasma PCSK9	Change in Total Plasma Cholesterol	Change in Plasma LDL-C	Reference
5	Oral Gavage	14 days	Dose-dependent reduction	Not statistically significant	Not statistically significant	[4] [5]
15	Oral Gavage	14 days	Dose-dependent reduction	Not statistically significant	Not statistically significant	[4] [5]
50	Oral Gavage	14 days	Statistically significant reduction	Statistically significant reduction	Statistically significant reduction	[4] [5]

Data is compiled from studies by Lintner et al., 2017.[\[4\]](#)

Experimental Protocols

In Vivo Administration of PF-06446846 Hydrochloride to Rat Models

This protocol is based on the methodology described by Lintner et al. in their 2017 publication in PLOS Biology.[\[4\]](#)

1. Animal Model:

- Species: Rat
- Strain: Sprague-Dawley (CrI:CD [SD])[\[1\]](#)[\[6\]](#)
- Sex: Male[\[1\]](#)[\[6\]](#)
- Age: 6-8 weeks at the start of dosing[\[1\]](#)[\[6\]](#)

- Housing: Animals should be housed under standard laboratory conditions with ad libitum access to food and water, unless fasting is required for specific procedures.

2. Materials:

- **PF-06446846 hydrochloride**
- Vehicle for oral gavage (e.g., a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a suggested formulation, though the exact vehicle was not specified in the primary literature)[6]
- Oral gavage needles (appropriate size for rats)
- Standard laboratory equipment for animal handling and dosing.

3. Dosing Solution Preparation:

- Calculate the required amount of **PF-06446846 hydrochloride** based on the desired dose and the number of animals.
- Prepare the vehicle solution. For the suggested vehicle, mix the components in the specified ratios.
- Dissolve the **PF-06446846 hydrochloride** in the vehicle to achieve the final desired concentrations (e.g., for doses of 5, 15, and 50 mg/kg, prepare solutions that allow for a consistent dosing volume, typically 5-10 mL/kg for rats).
- Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary. Prepare the dosing solution fresh daily.

4. Dosing Procedure:

- Acclimatize the animals to handling and the oral gavage procedure for several days before the start of the experiment.
- Administer the prepared **PF-06446846 hydrochloride** solution or vehicle control orally via gavage once daily for 14 consecutive days.

- Monitor the animals for any signs of toxicity or adverse effects throughout the study.

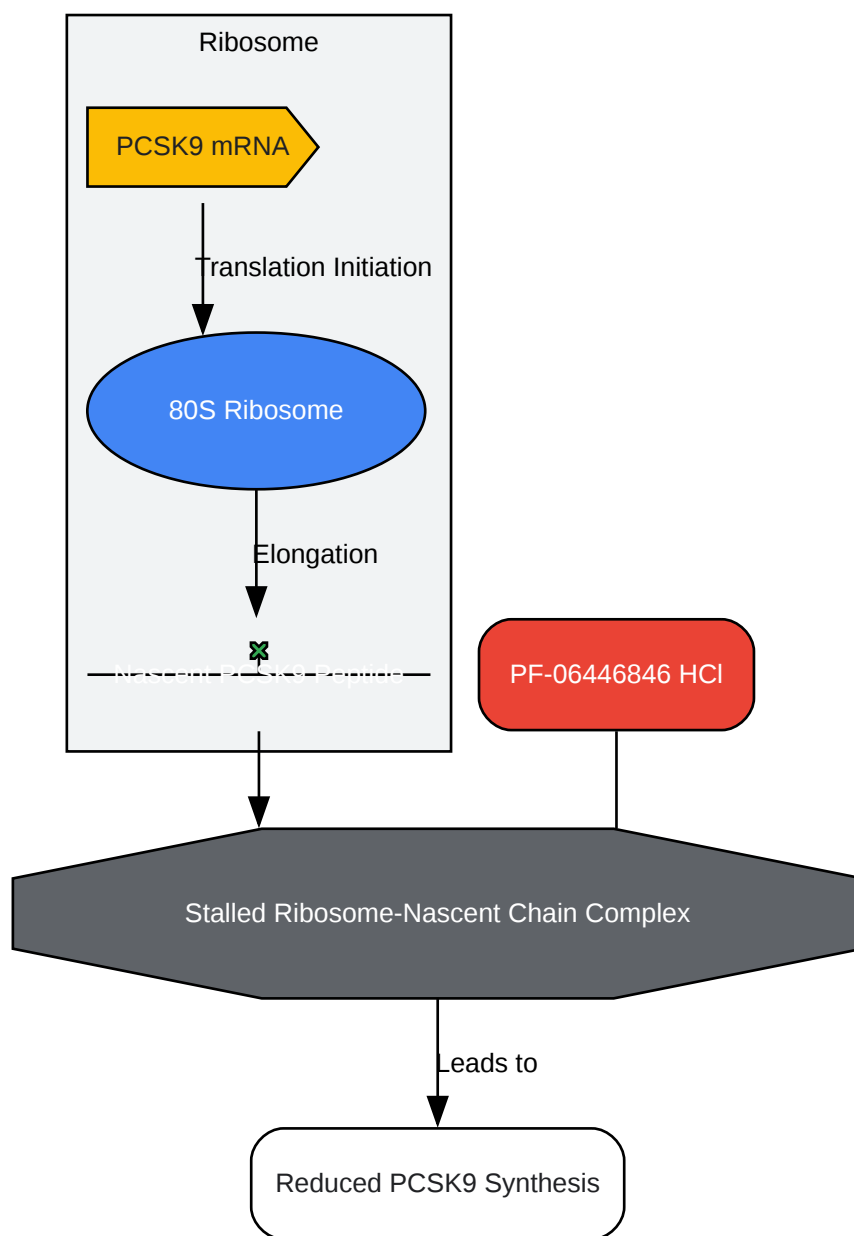
5. Sample Collection and Analysis:

- Pharmacokinetic Analysis:
 - Collect blood samples at various time points after the first and subsequent doses to determine the plasma concentration of PF-06446846. A suggested schedule is 1, 3, 6, and 24 hours post-dosing.[\[4\]](#)[\[5\]](#)
 - Plasma concentrations of PF-06446846 can be measured using a validated LC-MS/MS method.[\[4\]](#)
- Pharmacodynamic Analysis:
 - Collect blood samples to measure plasma PCSK9, total cholesterol, and LDL-C levels.
 - For endpoint analysis, animals can be fasted overnight before the final blood collection on day 15.[\[4\]](#)
 - Plasma PCSK9 levels can be quantified using a commercial ELISA kit.[\[4\]](#)[\[5\]](#)
 - Total cholesterol and LDL-C can be measured using standard clinical chemistry analyzers.

Signaling Pathways and Mechanisms of Action

Mechanism of Action: Ribosomal Stalling

PF-06446846 selectively inhibits the translation of PCSK9 by binding to the ribosome and interacting with the nascent PCSK9 peptide chain within the ribosomal exit tunnel. This interaction induces a conformational change that stalls the ribosome, preventing further elongation of the polypeptide chain and leading to a reduction in the synthesis of functional PCSK9 protein.



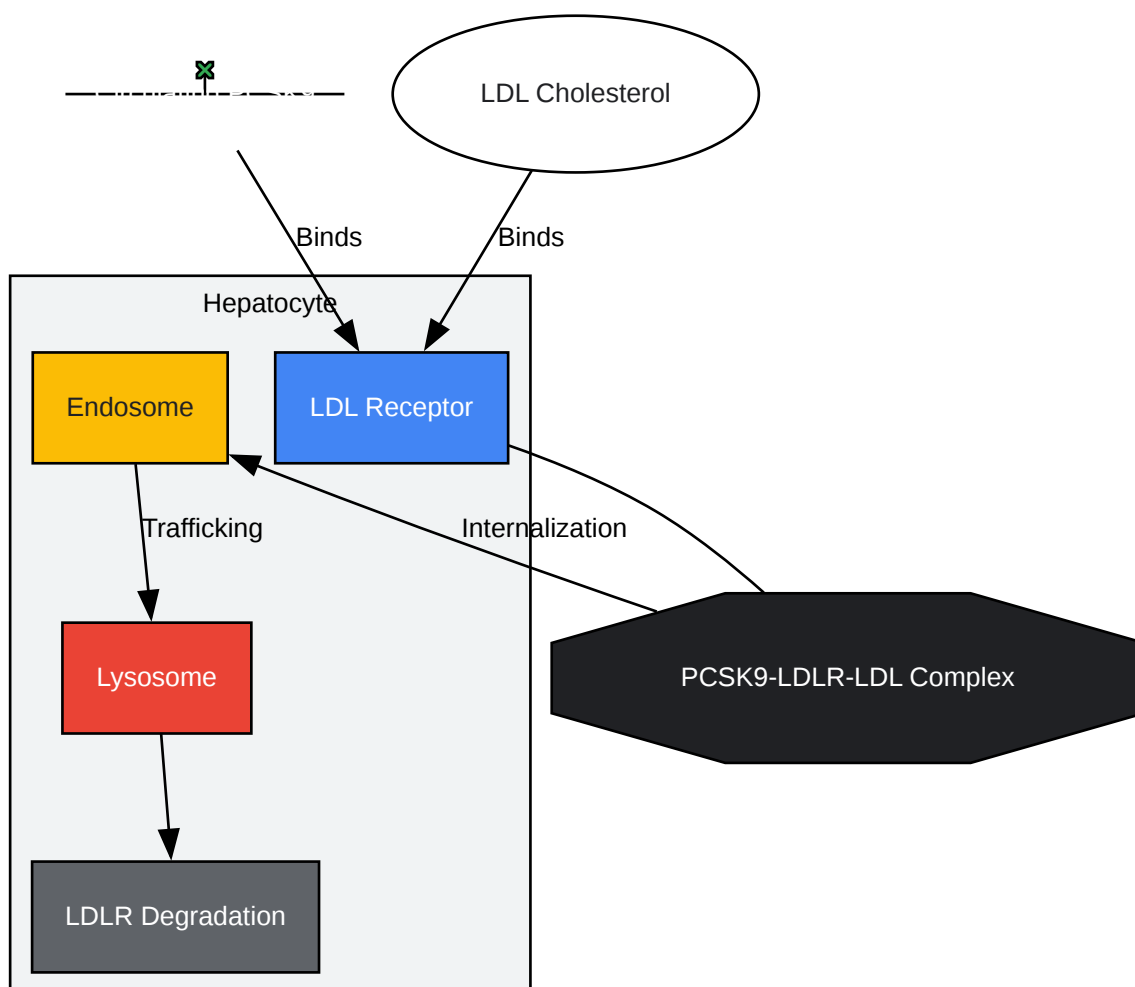
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Caption: Mechanism of PF-06446846-induced ribosomal stalling.

PCSK9 Signaling Pathway and LDL Receptor Degradation

PCSK9 plays a crucial role in regulating plasma cholesterol levels. It binds to the LDL receptor on the surface of hepatocytes, and the PCSK9-LDLR complex is then internalized. Instead of the LDLR recycling back to the cell surface, the presence of PCSK9 targets the receptor for

degradation in lysosomes. This reduction in LDLR density on the cell surface leads to decreased clearance of LDL-C from the circulation.

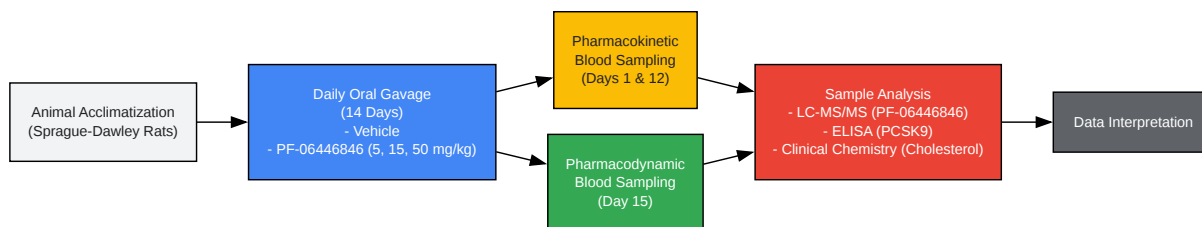


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Caption: PCSK9-mediated degradation of the LDL receptor.

Experimental Workflow for In Vivo Rat Study

The following diagram outlines the key steps in conducting an in vivo study of **PF-06446846 hydrochloride** in a rat model.



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Caption: Experimental workflow for PF-06446846 in vivo rat study.

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